molecular formula C25H21NO4 B14420301 4-[(4-Cyanophenoxy)carbonyl]phenyl 4-butylbenzoate CAS No. 82414-65-1

4-[(4-Cyanophenoxy)carbonyl]phenyl 4-butylbenzoate

Cat. No.: B14420301
CAS No.: 82414-65-1
M. Wt: 399.4 g/mol
InChI Key: KBXRTRXLYCZDFZ-UHFFFAOYSA-N
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Description

4-[(4-Cyanophenoxy)carbonyl]phenyl 4-butylbenzoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyanophenoxy group and a butylbenzoate moiety, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Cyanophenoxy)carbonyl]phenyl 4-butylbenzoate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental friendliness.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Cyanophenoxy)carbonyl]phenyl 4-butylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[(4-Cyanophenoxy)carbonyl]phenyl 4-butylbenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Cyanophenoxy)carbonyl]phenyl 4-butylbenzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid
  • 4-Cyano-4-(thiobenzoylthio)pentanoic acid
  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid N-succinimidyl ester

Uniqueness

4-[(4-Cyanophenoxy)carbonyl]phenyl 4-butylbenzoate stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. Its structural features make it suitable for specific applications in organic synthesis, materials science, and pharmaceutical research .

Properties

CAS No.

82414-65-1

Molecular Formula

C25H21NO4

Molecular Weight

399.4 g/mol

IUPAC Name

[4-(4-cyanophenoxy)carbonylphenyl] 4-butylbenzoate

InChI

InChI=1S/C25H21NO4/c1-2-3-4-18-5-9-20(10-6-18)24(27)30-23-15-11-21(12-16-23)25(28)29-22-13-7-19(17-26)8-14-22/h5-16H,2-4H2,1H3

InChI Key

KBXRTRXLYCZDFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N

Origin of Product

United States

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